molecular formula C14H10ClFO2 B1352250 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde CAS No. 588681-49-6

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1352250
CAS No.: 588681-49-6
M. Wt: 264.68 g/mol
InChI Key: LBATYTBQYKAONS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde
  • 2-Chloro-4-fluorobenzaldehyde
  • 3-Chloro-4-fluorobenzaldehyde

Uniqueness

3-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in research for studying structure-activity relationships and developing new compounds with desired properties .

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14-7-12(16)5-4-11(14)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBATYTBQYKAONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409116
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588681-49-6
Record name 3-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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